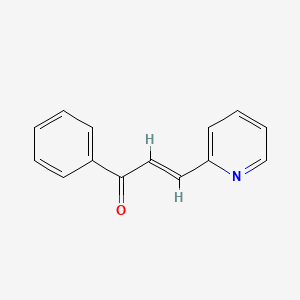

Tubulin polymerization-IN-75

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

5325-66-6 |

|---|---|

Molecular Formula |

C14H11NO |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

(E)-1-phenyl-3-pyridin-2-ylprop-2-en-1-one |

InChI |

InChI=1S/C14H11NO/c16-14(12-6-2-1-3-7-12)10-9-13-8-4-5-11-15-13/h1-11H/b10-9+ |

InChI Key |

GYPWVWMVBAKTHW-MDZDMXLPSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=N2 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=N2 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Intrigue: A Technical Guide to the Mechanism of Action of Tubulin Polymerization-IN-75

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Tubulin polymerization-IN-75, a small molecule inhibitor of tubulin polymerization. By disrupting the dynamic instability of microtubules, this compound presents a compelling avenue for anti-cancer research and development. This document outlines its core mechanism, quantitative activity, relevant experimental protocols, and the downstream signaling consequences of its interaction with the tubulin cytoskeleton.

Core Mechanism of Action: Inhibition of Microtubule Assembly

This compound exerts its biological effects by directly interfering with the polymerization of tubulin heterodimers (α- and β-tubulin) into microtubules. Microtubules are critical components of the cytoskeleton, essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.

The mechanism of action involves the binding of this compound to tubulin, which prevents the incorporation of these subunits into growing microtubule polymers. This disruption of microtubule dynamics leads to a cascade of cellular events, culminating in cell cycle arrest and apoptosis. By inhibiting the formation of the mitotic spindle, the compound effectively halts cell division at the G2/M phase, a hallmark of anti-mitotic agents. This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cancer cells.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against both its direct molecular target and its effects on cancer cell proliferation.

| Target/Cell Line | Assay Type | IC50 (µM) | Reference |

| Tubulin Polymerization | Biochemical Assay | 30 | [1] |

| Huh7 (Hepatocellular Carcinoma) | Cell Proliferation Assay | 14.3 | [1] |

| 293T (Human Embryonic Kidney) | Cell Proliferation Assay | 13.8 | [1] |

Signaling Pathways

The inhibition of tubulin polymerization by this compound initiates a signaling cascade that leads to apoptotic cell death. The primary event is the disruption of the mitotic spindle, which activates the Spindle Assembly Checkpoint (SAC). The sustained activation of the SAC prevents the cell from proceeding into anaphase, leading to a prolonged arrest in mitosis. This mitotic arrest is a critical trigger for the intrinsic apoptotic pathway, which involves the activation of caspase cascades and ultimately results in the execution of apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules.

Workflow:

Materials:

-

Lyophilized bovine brain tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Positive Control (e.g., Colchicine)

-

Vehicle Control (DMSO)

-

Pre-chilled 96-well plates

-

Temperature-controlled microplate reader

Procedure:

-

Preparation:

-

Pre-warm the microplate reader to 37°C.

-

On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Add glycerol to the tubulin solution to a final concentration of 10%.

-

-

Assay:

-

In a pre-chilled 96-well plate, add 10 µL of various concentrations of this compound, positive control, or vehicle control.

-

To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

-

Immediately place the plate in the 37°C microplate reader.

-

-

Data Acquisition:

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

-

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

Determine the IC50 value by plotting the inhibition of polymerization at the plateau phase against the logarithm of the compound concentration.

-

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cell lines.

Workflow:

Materials:

-

Huh7 or 293T cells

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (DMSO).

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

-

Solubilization:

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of this compound on cell cycle progression.

Workflow:

Materials:

-

Cancer cell line of interest

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treatment:

-

Treat cells with this compound at a concentration around its IC50 for 18-24 hours.

-

-

Cell Harvest and Fixation:

-

Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C overnight.

-

-

Staining:

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry:

-

Analyze the DNA content of the cells using a flow cytometer.

-

-

Data Analysis:

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

-

Conclusion

This compound is a potent inhibitor of tubulin polymerization, demonstrating significant anti-proliferative activity in cancer cell lines. Its mechanism of action, centered on the disruption of microtubule dynamics and subsequent induction of mitotic arrest and apoptosis, positions it as a valuable tool for cancer research. The experimental protocols detailed in this guide provide a robust framework for further investigation into the specific molecular interactions and cellular consequences of this promising compound.

References

An In-depth Technical Guide to Tubulin Polymerization-IN-75: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Tubulin polymerization-IN-75, a novel small molecule inhibitor of tubulin polymerization. This document details the scientific background, core quantitative data, experimental protocols, and relevant biological pathways associated with this compound. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, drug discovery, and molecular pharmacology who are interested in the development of microtubule-targeting agents.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing a pivotal role in essential cellular processes such as mitosis, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules, characterized by alternating phases of polymerization and depolymerization, is fundamental to their function, particularly in the formation of the mitotic spindle during cell division. Consequently, disruption of microtubule dynamics has emerged as a successful strategy in cancer chemotherapy.

Tubulin polymerization inhibitors interfere with the assembly of tubulin dimers into microtubules, leading to mitotic arrest and subsequent induction of apoptosis in rapidly dividing cancer cells. This compound, also identified as Compound 6 in the primary literature, was discovered through a pharmacophore-based virtual screening approach aimed at identifying novel antimitotic agents. This guide provides a detailed account of its discovery, chemical synthesis, and biological activity.

Discovery of this compound

This compound was identified by Kim D.Y. and colleagues as part of a study focused on the design and biological evaluation of novel tubulin inhibitors. The discovery process involved the use of a pharmacophore binding model based on the known tubulin inhibitor MDL-27048. This computational approach allowed for the virtual screening of a chemical database to identify new molecular entities with the potential to bind to the colchicine-binding site on β-tubulin. This compound emerged as a promising candidate from this in-silico screening and was subsequently synthesized and evaluated for its biological activity.

Chemical Synthesis

The synthesis of this compound (2-(1H-indol-3-yl)-N-phenylacetamide) is a multi-step process. The following is a general synthetic scheme based on related indole acetamide derivatives. For the specific reagents, reaction conditions, and purification methods, it is imperative to consult the primary literature by Kim D.Y., et al. (2006).

General Synthetic Route:

A plausible synthetic route involves the reaction of indole-3-acetic acid with a chlorinating agent, such as thionyl chloride, to form the corresponding acid chloride. This intermediate is then reacted with aniline in the presence of a base to yield the final product, 2-(1H-indol-3-yl)-N-phenylacetamide.

Quantitative Data

The biological activity of this compound has been quantified through various in vitro assays. The key inhibitory concentrations are summarized in the tables below for easy comparison.

Table 1: Inhibition of Tubulin Polymerization

| Compound | Assay Type | IC50 (µM) | Reference |

| This compound | In vitro tubulin assembly | 30 | Kim D.Y., et al. (2006)[1] |

Table 2: Cytotoxicity against Cancer Cell Lines

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| This compound | Huh7 (Human Hepatoma) | MTT Assay | 14.3 | Kim D.Y., et al. (2006)[1] |

| This compound | 293T (Human Kidney Epithelial) | MTT Assay | 13.8 | Kim D.Y., et al. (2006)[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below. These protocols are based on standard laboratory procedures and should be adapted from the specific details provided in the primary reference.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Principle: The polymerization of tubulin is monitored by the increase in turbidity of the solution, which can be measured spectrophotometrically at 340 nm.

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

This compound stock solution (in DMSO)

-

Positive control (e.g., Colchicine)

-

Vehicle control (DMSO)

-

96-well microplate

-

Temperature-controlled microplate reader

Procedure:

-

Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

-

Add serial dilutions of this compound, positive control, or vehicle control to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding the cold tubulin solution to each well.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60 minutes.

-

The rate of polymerization is determined by the slope of the linear portion of the absorbance curve.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Huh7 and 293T cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The inhibition of tubulin polymerization by agents like this compound triggers a cascade of cellular events, ultimately leading to apoptosis. The following diagrams illustrate the key signaling pathway and experimental workflows.

Caption: Signaling pathway of apoptosis induced by tubulin polymerization inhibition.

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion

This compound is a novel tubulin polymerization inhibitor with demonstrated in vitro activity against tubulin assembly and cancer cell proliferation. Its discovery through a pharmacophore-based approach highlights the power of computational methods in modern drug discovery. The data and protocols presented in this technical guide provide a foundational resource for further investigation and development of this and related compounds as potential anticancer therapeutics. Future studies should focus on elucidating the detailed structure-activity relationships, in vivo efficacy, and pharmacokinetic properties of this promising molecule.

References

In-Depth Technical Guide: Tubulin Polymerization-IN-75 and its Interaction with Tubulin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tubulin polymerization inhibitor, Tubulin polymerization-IN-75. The document details its binding site on tubulin, mechanism of action, and summarizes key quantitative data. Detailed experimental protocols are provided to enable replication and further investigation of this compound and its derivatives.

Core Mechanism and Binding Site

This compound, also identified as compound 6 in the primary literature, is a synthetic chalcone derivative designed as an inhibitor of tubulin polymerization.[1] Its mechanism of action is rooted in the disruption of microtubule dynamics, which are critical for mitotic spindle formation and cell division. This interference leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[2][3][4]

Binding Site on Tubulin:

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of this compound.

Table 1: Inhibition of Tubulin Polymerization

| Compound | Assay Type | IC50 (µM) |

| This compound | In vitro tubulin assembly | 30 |

Data sourced from Kim DY, et al., J Med Chem. 2006.[1]

Table 2: Cytotoxic Activity (IC50, µM)

| Cell Line | Cell Type | IC50 (µM) |

| Huh7 | Human Hepatoma | 14.3 |

| SNU-398 | Human Hepatoma | > 50 |

| SNU-423 | Human Hepatoma | > 50 |

| SNU-449 | Human Hepatoma | > 50 |

| 293T | Human Embryonic Kidney (Renal Epithelial) | 13.8 |

Data sourced from Kim DY, et al., J Med Chem. 2006.[1]

Signaling Pathway and Logical Relationships

The inhibition of tubulin polymerization by this compound initiates a cascade of cellular events culminating in apoptosis. The logical flow of this process, from initial drug-target interaction to the ultimate cellular fate, is depicted below.

References

- 1. Design and biological evaluation of novel tubulin inhibitors as antimitotic agents using a pharmacophore binding model with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Chalcone derivatives cause accumulation of colon cancer cells in the G2/M phase and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Disruption of Microtubule Dynamics by Tubulin Polymerization-IN-75: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological effects of Tubulin Polymerization-IN-75, a chalcone derivative identified as a potent inhibitor of tubulin polymerization. This document outlines its core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes associated cellular pathways and workflows.

Core Mechanism of Action

This compound, also referred to as Compound 6 in seminal literature, exerts its biological effects by directly interfering with the dynamic instability of microtubules.[1] Microtubules are essential cytoskeletal polymers, composed of α- and β-tubulin heterodimers, that play a critical role in a variety of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The intrinsic ability of microtubules to rapidly switch between phases of polymerization (growth) and depolymerization (shrinkage) is fundamental to their function.

This compound acts as a microtubule-destabilizing agent by inhibiting the polymerization of tubulin heterodimers into microtubules.[1] This disruption of microtubule formation leads to a cascade of cellular events, beginning with the failure to form a functional mitotic spindle. This, in turn, activates the spindle assembly checkpoint, causing a cell cycle arrest in the G2/M phase.[1] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Quantitative Data Summary

The following tables summarize the known quantitative effects of this compound and representative data for chalcone-based tubulin inhibitors on microtubule dynamics and cellular processes.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Assay Type | Value (IC50) | Reference |

| Tubulin Polymerization | Turbidimetric Assay | 30 µM | [1] |

Table 2: Cytotoxicity of this compound

| Cell Line | Assay Type | Value (IC50) | Reference |

| Huh7 (Human Hepatoma) | Cell Proliferation Assay | 14.3 µM | [1] |

| 293T (Human Embryonic Kidney) | Cell Proliferation Assay | 13.8 µM | [1] |

Table 3: Representative Effects of Chalcone-Based Tubulin Inhibitors on Microtubule Dynamics *

| Parameter | Method | Typical Effect of Inhibitor | Representative Value |

| Polymerization Rate | In Vitro Microtubule Dynamics Assay | Decrease in the rate of microtubule growth | Reduced by 50-80% |

| Shortening Rate | In Vitro Microtubule Dynamics Assay | Increase in the rate of microtubule disassembly | Increased by 1.5 to 3-fold |

| Catastrophe Frequency | In Vitro Microtubule Dynamics Assay | Increase in the frequency of switching from growth to shrinkage | Increased by 2 to 5-fold |

| Rescue Frequency | In Vitro Microtubule Dynamics Assay | Decrease in the frequency of switching from shrinkage to growth | Reduced by 50-90% |

*Note: Specific quantitative data on the effects of this compound on microtubule dynamics parameters (polymerization rate, shortening rate, catastrophe, and rescue frequencies) are not available in the public domain. The values presented are representative of other chalcone-based tubulin polymerization inhibitors.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound and similar compounds are provided below.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

Objective: To quantify the inhibitory effect of a test compound on the assembly of purified tubulin into microtubules by measuring the change in light scattering.

Materials:

-

Lyophilized bovine or porcine brain tubulin (>97% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Positive Control: Colchicine or Nocodazole (10 mM in DMSO)

-

Vehicle Control: DMSO

-

Pre-chilled, low-binding 96-well microplates

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Reconstitute lyophilized tubulin on ice with cold General Tubulin Buffer to a final concentration of 3-5 mg/mL.

-

Prepare the final polymerization buffer containing 1 mM GTP and 10% glycerol.

-

Prepare serial dilutions of this compound and control compounds in the polymerization buffer. The final DMSO concentration should be kept below 1%.

-

-

Assay Setup:

-

Pre-warm the microplate reader to 37°C.

-

On ice, add the diluted compounds and controls to the wells of a 96-well plate.

-

To initiate the reaction, add the cold tubulin solution to each well. The final tubulin concentration is typically in the range of 20-40 µM.

-

Mix gently by pipetting.

-

-

Data Acquisition:

-

Immediately place the plate into the pre-warmed spectrophotometer.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

-

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting to a dose-response curve.

-

Cell Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., Huh7, 293T)

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a compound on cell cycle progression.

Materials:

-

Human cancer cell line

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the desired concentration of this compound for 24 hours.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

References

In Vitro Characterization of Tubulin Polymerization-IN-75: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulin polymerization-IN-75, identified as Compound 6 in foundational research, is a potent inhibitor of tubulin polymerization, demonstrating significant antiproliferative effects in cancer cell lines. This technical guide provides a comprehensive overview of the in vitro characterization of this compound. It includes a summary of its inhibitory activities, detailed experimental protocols for key assays, and a visualization of the implicated cellular pathways. This document is intended to serve as a resource for researchers in oncology and drug development who are investigating microtubule-targeting agents.

Core Mechanism of Action

This compound exerts its biological effects by directly interfering with the dynamics of microtubule assembly. Microtubules, essential components of the cytoskeleton, are polymers of α- and β-tubulin heterodimers. Their constant and regulated polymerization and depolymerization are critical for several cellular processes, most notably the formation of the mitotic spindle during cell division.

By inhibiting the polymerization of tubulin, this compound disrupts the formation of the mitotic spindle. This disruption activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, culminating in programmed cell death.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on in vitro assays.

Table 1: Inhibitory Activity on Tubulin Polymerization

| Parameter | Value (µM) |

| IC₅₀ | 30[1] |

Table 2: Antiproliferative Activity (IC₅₀)

| Cell Line | Cell Type | IC₅₀ (µM) |

| Huh7 | Human Hepatoma | 14.3[1] |

| 293T | Human Embryonic Kidney | 13.8[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the extent of tubulin polymerization by monitoring the increase in turbidity of the solution.

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

This compound stock solution (in DMSO)

-

Positive Control (e.g., Colchicine)

-

Vehicle Control (DMSO)

-

Pre-chilled 96-well half-area microplates

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Preparation: Pre-warm the microplate reader to 37°C. Prepare the tubulin polymerization mix on ice by reconstituting lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP and 10% glycerol to a final tubulin concentration of 3 mg/mL.[3]

-

Assay Setup: Pipette 10 µL of 10x serial dilutions of this compound, positive control, or vehicle control into the wells of a pre-warmed 96-well plate.[3]

-

Initiation: To start the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

-

Data Acquisition: Immediately place the plate in the 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.[3]

-

Data Analysis:

-

Subtract the initial absorbance reading (time 0) from all subsequent readings for each well.

-

Plot the change in absorbance versus time.

-

Determine the maximum rate of polymerization (Vmax) and the plateau absorbance.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of the compound on cell viability.

Materials:

-

Huh7 and 293T cells

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in the different phases of the cell cycle.

Materials:

-

Cancer cell line of interest (e.g., Huh7)

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for a predetermined time (e.g., 24 hours).[4]

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Fixation: Wash the cell pellet with cold PBS and resuspend in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.[5]

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.[6]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 single-cell events.[4]

-

Data Analysis: Use appropriate software to generate a histogram of DNA content (PI fluorescence intensity). Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is expected with increasing concentrations of the inhibitor.[4]

Visualization of Pathways and Workflows

Experimental Workflow for In Vitro Tubulin Polymerization Assay

Caption: Workflow for the in vitro tubulin polymerization assay.

Signaling Pathway of Apoptosis Induced by Microtubule Disruption

Caption: Apoptosis signaling pathway induced by microtubule disruption.

References

Technical Guide: Tubulin Polymerization-IN-75 for Cancer Cell Line Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin polymerization is a critical process in cell division, making it a key target for anticancer drug development. Microtubules, dynamic polymers of α- and β-tubulin, form the mitotic spindle, which is essential for the proper segregation of chromosomes. Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and can subsequently induce apoptosis. Tubulin polymerization-IN-75, also identified as Compound 6, is a novel small molecule inhibitor of tubulin polymerization. This technical guide provides a comprehensive overview of its mechanism of action, screening data against various cancer cell lines, and detailed experimental protocols for its evaluation. The information is primarily derived from the foundational study by Kim DY, et al., published in the Journal of Medicinal Chemistry in 2006, which first described the design and biological evaluation of this compound.

Mechanism of Action

This compound functions as a microtubule-destabilizing agent. By binding to tubulin, it inhibits the polymerization process, preventing the formation of microtubules. This disruption of the microtubule network has profound effects on cellular processes, particularly mitosis. The inability to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.

Signaling Pathway

Caption: Mechanism of action for this compound.

Data Presentation

The inhibitory effects of this compound and related compounds were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell proliferation by 50%, are summarized below.

| Compound | Tubulin Polymerization Inhibition IC50 (µM) | Huh7 (Liver Carcinoma) IC50 (µM) | 293T (Kidney Epithelial) IC50 (µM) |

| This compound (Compound 6) | 30 | 14.3 | 13.8 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on the procedures described in the primary literature and common laboratory practices.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in a cell-free system. Polymerization is monitored by the increase in turbidity (light scattering) as microtubules form.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

This compound stock solution (in DMSO)

-

Positive control (e.g., Colchicine)

-

Vehicle control (DMSO)

-

Pre-chilled 96-well half-area microplates

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Preparation: Pre-warm the microplate reader to 37°C. Prepare serial dilutions of this compound and the positive control in General Tubulin Buffer.

-

Reaction Mix: On ice, prepare the tubulin polymerization mix by reconstituting lyophilized tubulin in General Tubulin Buffer containing 1 mM GTP and 10% glycerol to a final concentration of 3 mg/mL.

-

Assay Initiation: In a pre-warmed 96-well plate, add 10 µL of the compound dilutions (or vehicle/positive control). To start the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

-

Data Acquisition: Immediately place the plate in the 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

Data Analysis:

-

Subtract the initial absorbance (time 0) from all subsequent readings.

-

Plot the change in absorbance versus time.

-

Determine the maximum rate of polymerization (Vmax) and the plateau of absorbance.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., Huh7, 293T)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well tissue culture plates

-

Microplate reader capable of reading absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the medium containing the compound dilutions or a vehicle control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Ice-cold 70% Ethanol

-

RNase A solution (100 µg/mL in PBS)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound and a vehicle control for 24 hours.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet in 500 µL of cold PBS and, while gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise. Incubate on ice for at least 30 minutes for fixation.

-

Staining: Centrifuge the fixed cells, discard the supernatant, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, collecting data for at least 10,000 events per sample.

-

Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity). Quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Experimental Workflow Visualization

Caption: General experimental workflow for screening Tubulin-IN-75.

Early-Stage Research Technical Guide: Tubulin Polymerization-IN-75 (Compound 6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research on Tubulin polymerization-IN-75, a novel inhibitor of tubulin polymerization. The data and protocols presented herein are derived from the seminal study by Kim DY, et al., published in the Journal of Medicinal Chemistry in 2006, where the compound is referred to as "Compound 6".

Core Mechanism of Action

This compound is a synthetic small molecule that functions as an inhibitor of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton and are essential for the formation of the mitotic spindle during cell division. By binding to tubulin, this compound disrupts the assembly of microtubules, leading to a cascade of events culminating in cell cycle arrest at the G2/M phase and subsequent inhibition of cancer cell proliferation.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial in vitro studies of this compound.

Table 1: In Vitro Tubulin Polymerization Inhibition

| Compound | IC50 (µM) |

| This compound | 30 |

IC50: The concentration of the compound that inhibits 50% of tubulin polymerization activity.

Table 2: In Vitro Anti-proliferative Activity

| Cell Line | Compound | IC50 (µM) |

| Huh7 | This compound | 14.3 |

| 293T | This compound | 13.8 |

IC50: The concentration of the compound that inhibits 50% of cell proliferation.

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism and experimental procedures, the following diagrams have been generated using the DOT language.

Signaling Pathway of this compound

Caption: Proposed signaling pathway of this compound.

Experimental Workflow: In Vitro Tubulin Polymerization Assay

Caption: Workflow for the in vitro tubulin polymerization assay.

Experimental Protocols

Detailed methodologies for the key experiments are provided below, based on the procedures described in the referenced publication.

In Vitro Tubulin Polymerization Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the polymerization of purified tubulin.

Materials:

-

Purified bovine brain tubulin (>99% pure)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 1 mM MgCl₂, 1 mM EGTA

-

GTP solution (100 mM)

-

Glycerol

-

This compound (dissolved in DMSO)

-

96-well microplate reader with temperature control

Procedure:

-

Prepare a tubulin solution at a final concentration of 1 mg/mL in GTB supplemented with 1 mM GTP and 10% glycerol.

-

Dispense the tubulin solution into the wells of a pre-warmed 96-well plate.

-

Add varying concentrations of this compound (or vehicle control, DMSO) to the wells.

-

Immediately place the plate in the microplate reader, pre-heated to 37°C.

-

Monitor the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance is indicative of tubulin polymerization.

-

Calculate the percentage of inhibition for each concentration of the compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Huh7 (human hepatoma) and 293T (human embryonic kidney) cell lines

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

The following day, treat the cells with various concentrations of this compound for 48 hours. Include a vehicle control (DMSO) and a blank (medium only).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

This technical guide provides a foundational understanding of the early-stage research on this compound. Further in-depth studies, including in vivo efficacy and safety profiling, are necessary to fully elucidate its potential as a therapeutic agent.

Methodological & Application

Application Notes and Protocols: In Vitro Tubulin Polymerization Assay for Tubulin Polymerization-IN-75

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing an in vitro tubulin polymerization assay to characterize the activity of Tubulin Polymerization-IN-75. This document outlines the scientific principles, detailed experimental protocols, data analysis, and expected outcomes.

Introduction

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to polymerize and depolymerize is fundamental to numerous cellular processes, including mitosis, cell motility, and intracellular transport.[1] The dynamic instability of microtubules makes them a key target for anticancer drug development.[1] Compounds that interfere with tubulin polymerization can be classified as either microtubule-stabilizing or -destabilizing agents.

This compound is an inhibitor of tubulin polymerization, acting as a microtubule-destabilizing agent.[2] It has a reported half-maximal inhibitory concentration (IC50) of 30 μM in in vitro tubulin polymerization assays and has been shown to inhibit the proliferation of cancer cell lines such as Huh7 and 293T with IC50 values of 14.3 μM and 13.8 μM, respectively.[2] This protocol details the use of a turbidity-based spectrophotometric assay to quantify the inhibitory effect of this compound on microtubule formation.

Principle of the Assay

The in vitro tubulin polymerization assay is based on the principle that the formation of microtubules from purified tubulin dimers scatters light.[3] This change in light scattering can be measured as an increase in optical density (absorbance) over time using a spectrophotometer, typically at a wavelength of 340 nm or 350 nm.[4][5] The polymerization process follows a characteristic sigmoidal curve with three phases: a lag phase (nucleation), a growth phase (elongation), and a plateau phase (steady state).[6] Microtubule-destabilizing agents like this compound are expected to decrease the rate and extent of this polymerization in a dose-dependent manner.[6]

Core Reagents and Equipment

| Reagent/Equipment | Specifications |

| Purified Tubulin | >99% pure (e.g., from bovine brain), lyophilized |

| General Tubulin Buffer (GTB) | 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA |

| GTP Solution | 100 mM stock in distilled water |

| Glycerol | For enhancing polymerization |

| This compound | Stock solution in DMSO |

| Control Compounds | Paclitaxel (stabilizer), Nocodazole (destabilizer) |

| 96-well plates | Half-area, clear bottom |

| Microplate Spectrophotometer | Temperature-controlled (37°C), capable of kinetic reads at 340 nm |

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays to Evaluate Tubulin Polymerization-IN-75 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin polymerization is a critical cellular process essential for microtubule dynamics, which play a fundamental role in cell division, intracellular transport, and the maintenance of cell structure. Consequently, tubulin is a well-validated and significant target for the development of anticancer therapeutics. Tubulin polymerization-IN-75 is an inhibitor of tubulin polymerization with a reported IC50 of 30 µM in biochemical assays.[1] This compound has also been shown to inhibit the proliferation of cancer cell lines such as Huh7 and 293T with IC50 values of 14.3 µM and 13.8 µM, respectively.[1] These application notes provide detailed protocols for cell-based assays to further characterize the activity of this compound and similar compounds. The described assays will enable researchers to visualize the compound's effects on microtubule architecture, quantify its impact on cell cycle progression, and measure the induction of apoptosis.

Mechanism of Action

Tubulin polymerization inhibitors, like this compound, typically act by binding to tubulin subunits, thereby interfering with the assembly of microtubules. This disruption of microtubule dynamics activates the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures proper chromosome segregation during mitosis. Prolonged activation of the SAC leads to a cell cycle arrest at the G2/M phase. If the damage to the mitotic spindle is irreparable, the cell is directed towards programmed cell death, or apoptosis, primarily through the intrinsic (mitochondrial) pathway.

Caption: Signaling pathway of this compound.

Data Presentation

The following tables summarize the quantitative data for this compound and provide a comparative analysis with other known tubulin inhibitors.

| Compound | Assay | Cell Line | IC50 (µM) |

| This compound | Tubulin Polymerization | - | 30 |

| This compound | Cell Proliferation | Huh7 | 14.3 |

| This compound | Cell Proliferation | 293T | 13.8 |

| Compound | Binding Site | Effect on Microtubules | Typical IC50 Range (Cell-based, µM) |

| This compound | Colchicine | Destabilization | 10-15 |

| Colchicine | Colchicine | Destabilization | 0.01-0.1 |

| Nocodazole | Colchicine | Destabilization | 0.02-0.1 |

| Vinblastine | Vinca | Destabilization | 0.001-0.01 |

| Paclitaxel (Taxol) | Taxane | Stabilization | 0.002-0.01 |

Experimental Protocols

Herein are detailed protocols for three key cell-based assays to characterize the activity of this compound.

Immunofluorescence Assay for Microtubule Network Integrity

This assay allows for the direct visualization of the effects of a compound on the microtubule network within cells.

Caption: Experimental workflow for immunofluorescence staining.

Materials:

-

Cancer cell line (e.g., HeLa, A549)

-

Glass coverslips

-

6-well plates

-

Cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

-

Permeabilization buffer (0.1% Triton X-100 in PBS)

-

Blocking buffer (1% BSA in PBS with 0.1% Tween 20)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Seeding: Seed cells onto sterile glass coverslips in 6-well plates at a density that will result in 60-70% confluency at the time of the experiment. Allow cells to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, and 20 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 16-24 hours).

-

Fixation: Gently wash the cells with PBS. Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: If using paraformaldehyde fixation, wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells three times with PBS and block with 1% BSA in PBST for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBST. Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Nuclear Counterstaining: Wash the cells three times with PBST and incubate with DAPI solution for 5 minutes.

-

Mounting and Imaging: Wash the cells a final three times with PBS. Mount the coverslips onto microscope slides using antifade mounting medium. Visualize the microtubule network using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the percentage of cells in different phases of the cell cycle, allowing for the detection of G2/M arrest induced by tubulin inhibitors.

Caption: Experimental workflow for cell cycle analysis.

Materials:

-

Cancer cell line

-

6-well plates

-

Cell culture medium

-

This compound

-

PBS

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound and a vehicle control for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.

-

Fixation: Wash the cell pellet with cold PBS and resuspend in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.

-

Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 events per sample. Use appropriate software to analyze the cell cycle distribution based on DNA content.

Apoptosis Assay using Annexin V Staining

This assay detects one of the early markers of apoptosis, the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.

Caption: Experimental workflow for the Annexin V apoptosis assay.

Materials:

-

Cancer cell line

-

6-well plates

-

Cell culture medium

-

This compound

-

PBS

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for a suitable time to induce apoptosis (e.g., 24-48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. This will allow for the differentiation of viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

References

Application Notes and Protocols for Tubulin Polymerization-IN-75

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin polymerization-IN-75, also referred to as compound 6 in initial discovery studies, is a small molecule inhibitor of tubulin polymerization.[1] By disrupting the dynamic instability of microtubules, which are critical components of the cytoskeleton, this compound exerts potent antimitotic effects. Microtubules are essential for the formation of the mitotic spindle during cell division. Their inhibition leads to an arrest of the cell cycle in the G2/M phase, which can subsequently trigger apoptosis, or programmed cell death.[1][2] This mechanism of action makes this compound a compound of interest for cancer research and therapeutic development.

These application notes provide detailed protocols for the in vitro and cellular characterization of this compound, a summary of its reported biological activities, and a visual representation of its mechanism of action.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activity of this compound.

| Parameter | Assay | Cell Line/System | Value | Reference |

| IC50 | Tubulin Polymerization | Purified Tubulin | 30 µM | [1] |

| IC50 | Cell Proliferation | Huh7 (Human Hepatoma) | 14.3 µM | [1] |

| IC50 | Cell Proliferation | 293T (Human Renal Epithelial) | 13.8 µM | [1] |

Mechanism of Action

This compound functions by directly inhibiting the polymerization of tubulin heterodimers into microtubules. This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, a requisite for chromosome segregation during mitosis. The cell's spindle assembly checkpoint detects this failure, leading to a halt in cell cycle progression at the G2/M phase. Prolonged mitotic arrest can then activate downstream apoptotic signaling pathways, culminating in programmed cell death.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This protocol describes a method to measure the effect of this compound on the polymerization of purified tubulin by monitoring the change in turbidity.

Materials:

-

Lyophilized tubulin (>99% pure, e.g., from bovine brain)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Positive Control: Nocodazole or Colchicine (10 mM in DMSO)

-

Vehicle Control: DMSO

-

Pre-chilled 96-well half-area microplates

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Protocol:

-

Preparation of Reagents:

-

Pre-warm the microplate reader to 37°C.

-

Prepare the tubulin polymerization mix on ice. For a final tubulin concentration of 3 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Keep on ice and use within one hour.

-

Prepare serial dilutions of this compound in General Tubulin Buffer at 10x the final desired concentration. Also, prepare 10x solutions of the positive and vehicle controls.

-

-

Assay Procedure:

-

Pipette 10 µL of the 10x compound dilutions (this compound, positive control, vehicle control) into the wells of a pre-chilled 96-well plate.

-

To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

-

Immediately place the plate in the 37°C microplate reader.

-

-

Data Acquisition:

-

Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.

-

-

Data Analysis:

-

Plot the absorbance at 340 nm versus time.

-

Determine the Vmax (maximum rate of polymerization) from the steepest slope of the linear phase of the polymerization curve.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Proliferation Assay (MTT Assay)

This protocol outlines the use of an MTT assay to determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Huh7 or 293T cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be below 0.5%.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated wells as a control.

-

Incubate for 48-72 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of this compound and a vehicle control for 24-48 hours.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Analyze the samples using a flow cytometer.

-

Use appropriate software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Compare the cell cycle distribution of treated cells to the vehicle control to identify G2/M arrest.

-

References

- 1. Design and biological evaluation of novel tubulin inhibitors as antimitotic agents using a pharmacophore binding model with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tubulin Polymerization-IN-75 in Mitotic Arrest Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin Polymerization-IN-75 is a potent small molecule inhibitor of tubulin polymerization, making it a valuable tool for studying the cellular processes governed by microtubule dynamics, particularly mitotic arrest. By disrupting the formation of the mitotic spindle, this compound induces a cell cycle block at the G2/M phase, which can subsequently trigger apoptotic cell death. These characteristics make it a compound of interest in cancer research and for the development of novel antimitotic agents.

This document provides detailed application notes and experimental protocols for utilizing this compound to investigate mitotic arrest and its downstream consequences in cancer cell lines.

Mechanism of Action

This compound functions by inhibiting the polymerization of tubulin heterodimers into microtubules. Microtubules are crucial components of the cytoskeleton and are essential for the formation of the mitotic spindle, a structure required for the proper segregation of chromosomes during cell division. By preventing microtubule formation, this compound disrupts the assembly of the mitotic spindle, which in turn activates the Spindle Assembly Checkpoint (SAC). The activated SAC halts the cell cycle in the G2/M phase, preventing the cell from proceeding into anaphase. Prolonged mitotic arrest can ultimately lead to the activation of the apoptotic cascade and programmed cell death.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity

| Parameter | IC50 (µM) | Source |

| Tubulin Polymerization Inhibition | 30 | [1] |

Table 2: Anti-proliferative Activity in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Source |

| Huh7 | Hepatoma | 14.3 | [1] |

| 293T | Embryonic Kidney | 13.8 | [1] |

Experimental Protocols

The following protocols are adapted from standard laboratory methods and can be used to study the effects of this compound.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of this compound on the assembly of purified tubulin into microtubules.

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Positive Control (e.g., Nocodazole, 10 mM in DMSO)

-

Vehicle Control (DMSO)

-

Pre-chilled 96-well half-area microplates

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Protocol:

-

Preparation:

-

Pre-warm the microplate reader to 37°C.

-

Thaw all reagents on ice. Keep tubulin on ice at all times.

-

Prepare a 10x working stock of this compound and control compounds by diluting the 10 mM stock in General Tubulin Buffer. Prepare a serial dilution to test a range of concentrations (e.g., 0.1 µM to 100 µM).

-

Prepare the tubulin polymerization mix on ice. For a final tubulin concentration of 3 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP and 10% glycerol.

-

-

Assay Procedure:

-

Pipette 10 µL of the 10x compound dilutions (or vehicle/positive control) into the wells of a pre-warmed 96-well plate.

-

To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

-

Immediately place the plate in the 37°C microplate reader.

-

-

Data Acquisition:

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

-

Data Analysis:

-

Plot absorbance (OD at 340 nm) versus time for each concentration.

-

Determine the Vmax (maximum rate of polymerization) and the final absorbance at steady state.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell line of interest (e.g., Huh7, 293T)

-

Complete cell culture medium

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 0, 5, 15, 30 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

-

Cell Harvesting and Fixation:

-

Harvest cells by trypsinization and collect them by centrifugation (300 x g for 5 minutes).

-

Wash the cell pellet once with PBS.

-

Resuspend the cell pellet in 500 µL of PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells (850 x g for 5 minutes) and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

-

Data Acquisition and Analysis:

-

Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

-

Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on DNA content (PI fluorescence).

-

Apoptosis Assay (Caspase-3 Activity)

This assay measures the induction of apoptosis by quantifying the activity of caspase-3, a key executioner caspase.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell Lysis Buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

-

Assay Buffer

-

Microplate reader (spectrophotometer or fluorometer)

Protocol:

-

Cell Treatment and Lysis:

-

Seed and treat cells with this compound as described for the cell cycle analysis.

-

After treatment, harvest the cells and wash with PBS.

-

Lyse the cells by resuspending the pellet in ice-cold lysis buffer and incubating on ice for 10-15 minutes.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cytosolic extract).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

-

Caspase-3 Activity Measurement:

-

In a 96-well plate, add an equal amount of protein from each sample.

-

Add the caspase-3 substrate and assay buffer to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance (for pNA substrate) or fluorescence at the appropriate wavelength.

-

-

Data Analysis:

-

Normalize the caspase-3 activity to the protein concentration for each sample.

-

Express the results as fold-change in caspase-3 activity compared to the vehicle-treated control.

-

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of microtubule disruption in cells treated with this compound.

Materials:

-

Cancer cell line of interest

-

Sterile glass coverslips

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking Buffer (e.g., 1% BSA in PBS with 0.1% Tween-20)

-

Primary antibody against α-tubulin or β-tubulin

-

Fluorophore-conjugated secondary antibody

-

DAPI (for nuclear counterstaining)

-

Antifade mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere.

-

Treat the cells with this compound for the desired time.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Antibody Incubation:

-

Wash three times with PBS.

-

Block non-specific binding by incubating with Blocking Buffer for 1 hour at room temperature.

-